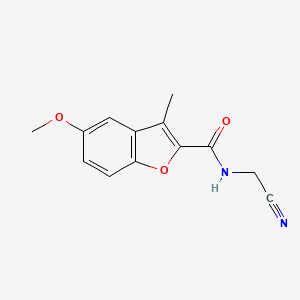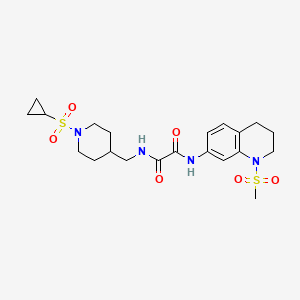![molecular formula C15H9BrCl2N2S2 B2757042 2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine CAS No. 338416-46-9](/img/structure/B2757042.png)
2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine” is a chemical compound with the CAS number 338416-46-9 . It is also known by other names such as “4-BROMOBENZYL 4-(2,5-DICHLORO-3-THIENYL)-2-PYRIMIDINYL SULFIDE” and "Pyrimidine, 2-[[(4-bromophenyl)methyl]thio]-4-(2,5-dichloro-3-thienyl)-" .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrimidine ring substituted with a 4-bromobenzyl sulfanyl group and a 2,5-dichloro-3-thienyl group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results . These properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Several studies focus on the synthesis of pyrimidine and thieno[2,3-b]pyridine derivatives, showcasing the methods and potential applications of these compounds in material science and chemical synthesis. For example, Abdelriheem et al. (2015) detailed the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, highlighting the chemical transformations and potential for further application in various fields, including organic electronics and pharmaceuticals Abdelriheem, N. A., Ahmad, S. A., & Abdelhamid, A. (2015). Molecules.
Fluorescence and Computational Analysis Yokota et al. (2012) synthesized fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine derivatives, highlighting their solid-state fluorescence properties. This study provides insights into the use of such compounds in the development of fluorescent materials for bioimaging and sensing applications Yokota, K., Hagimori, M., Mizuyama, N., Nishimura, Y., Fujito, H., Shigemitsu, Y., & Tominaga, Y. (2012). Beilstein Journal of Organic Chemistry.
Antitumor Activity Research into the antitumor activities of pyrimidine derivatives has shown potential applications in cancer therapy. Gangjee et al. (1996) synthesized 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as nonclassical antifolate inhibitors of thymidylate synthase, demonstrating their potential as antitumor agents Gangjee, A., Mavandadi, F., Kisliuk, R., McGuire, J., & Queener, S. (1996). Journal of Medicinal Chemistry.
Antiviral and Antimicrobial Activities Novikov et al. (2004) synthesized derivatives of pyrimidin-4(3H)-one with demonstrated antiviral properties against HIV-1, showcasing the potential of pyrimidine derivatives in developing new antiviral agents Novikov, M., Ozerov, A., Sim, O., & Buckheit, R. (2004). Chemistry of Heterocyclic Compounds.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-4-(2,5-dichlorothiophen-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrCl2N2S2/c16-10-3-1-9(2-4-10)8-21-15-19-6-5-12(20-15)11-7-13(17)22-14(11)18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPTWPZTPPHAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CC(=N2)C3=C(SC(=C3)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrCl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2756960.png)


![3-((3-chlorophenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2756964.png)
![1,3,3-trimethyl-3H-spiro[isobenzofuran-1,4-piperidine]](/img/structure/B2756966.png)

![1-(4-Benzyl-1-piperazinyl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol dihydrochloride](/img/structure/B2756968.png)


![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(3-nitro-phenyl)-urea](/img/structure/B2756976.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2756977.png)

![1-(5-Chloro-2-methoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2756981.png)